

developing a high-throughput screening assay for EPSP synthase inhibitors

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Compound of Interest

Compound Name: *Shikimate-3-phosphate*

Cat. No.: *B1206780*

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Application Note: High-Throughput Screening for EPSP Synthase Inhibitors

Introduction

5-enolpyruvyl**shikimate-3-phosphate** (EPSP) synthase is a key enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, and fungi.[1][2] Since this pathway is absent in mammals, EPSP synthase represents an attractive target for the development of herbicides and novel antimicrobial agents.[1][3] The most well-known inhibitor of EPSP synthase is glyphosate, the active ingredient in many broad-spectrum herbicides.[4][5] Glyphosate acts as a competitive inhibitor of EPSP synthase with respect to its substrate phosphoenolpyruvate (PEP).[1][6] The development of a robust high-throughput screening (HTS) assay is crucial for the discovery of new chemical entities that can inhibit this enzyme, potentially leading to the development of new herbicides or antibiotics.

This application note provides a detailed protocol for a reliable and scalable HTS assay to identify inhibitors of EPSP synthase. The assay is based on the colorimetric detection of inorganic phosphate (Pi), a product of the EPSP synthase reaction.

Assay Principle

The enzymatic activity of EPSP synthase is monitored by quantifying the amount of inorganic phosphate (Pi) released during the conversion of **shikimate-3-phosphate** (S3P) and phosphoenolpyruvate (PEP) to EPSP.[1] The detection of Pi is achieved using the Malachite Green Phosphate Assay. In this assay, malachite green and molybdate form a colored complex with inorganic phosphate under acidic conditions.[7] The intensity of the green color, measured spectrophotometrically at 600-660 nm, is directly proportional to the amount of Pi produced and thus to the enzyme's activity. Potential inhibitors will decrease the rate of Pi formation, leading to a reduction in the colorimetric signal. This method is highly sensitive and well-suited for HTS in a microplate format.[8]

Experimental Protocols

Protocol 1: Recombinant EPSP Synthase Expression and Purification

A consistent and pure source of EPSP synthase is critical for a successful HTS campaign. Recombinant expression in *Escherichia coli* is a common and effective method for producing large quantities of the enzyme.[9][10]

Materials:

- *E. coli* expression strain (e.g., BL21(DE3))
- Expression vector containing the EPSP synthase gene (e.g., pET vector with a His-tag)
- Luria-Bertani (LB) broth and agar plates
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Appropriate antibiotic (e.g., Kanamycin, Ampicillin)
- Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)
- Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
- Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
- Ni-NTA affinity chromatography column

- Dialysis tubing and buffer (50 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol)
- SDS-PAGE analysis reagents

Methodology:

- Transformation: Transform the expression vector into competent *E. coli* BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB broth with the antibiotic and grow overnight at 37°C with shaking.
- Large-Scale Expression: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate for 16-20 hours at the lower temperature with shaking.
- Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the clear supernatant.
- Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the His-tagged EPSP synthase with Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
- Dialysis and Storage: Pool the fractions containing pure EPSP synthase and dialyze against dialysis buffer to remove imidazole and for buffer exchange. Determine the final protein

concentration using a Bradford assay. Aliquot the purified enzyme and store at -80°C. Assess protein purity by SDS-PAGE.[10]

Protocol 2: High-Throughput Screening Assay

This protocol is optimized for a 384-well microplate format, suitable for automated liquid handling systems.

Materials:

- Purified recombinant EPSP synthase
- **Shikimate-3-phosphate** (S3P)
- Phosphoenolpyruvate (PEP)
- Assay Buffer (50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT)[11]
- Test compounds dissolved in DMSO
- Positive control inhibitor (e.g., Glyphosate)
- Malachite Green Reagent (commercially available kits or prepared in-house)[7][12]
- 384-well clear, flat-bottom microplates
- Microplate reader capable of measuring absorbance at 620-640 nm[8]

Methodology:

- Compound Plating: Dispense test compounds and controls into the 384-well plates. Typically, a small volume (e.g., 0.5 µL) of compound stock in DMSO is added.
 - Test Wells: Test compounds.
 - Negative Control (0% Inhibition): DMSO only.
 - Positive Control (100% Inhibition): A known inhibitor like glyphosate at a concentration sufficient for complete inhibition.

- **Enzyme Addition:** Add EPSP synthase diluted in Assay Buffer to all wells except for the "no enzyme" control wells. Pre-incubate the enzyme with the compounds for 10-15 minutes at room temperature.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding a mixture of the substrates, S3P and PEP, diluted in Assay Buffer. The final concentrations should be at or near the K_m for each substrate to ensure sensitivity to competitive inhibitors.
- **Reaction Incubation:** Incubate the reaction plate at room temperature for 15-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
- **Reaction Termination and Detection:** Stop the reaction and detect the produced phosphate by adding the Malachite Green Reagent according to the manufacturer's instructions.^[8] This typically involves a 15-20 minute incubation at room temperature to allow for color development.
- **Data Acquisition:** Measure the absorbance of each well at 620-640 nm using a microplate reader.

Protocol 3: Data Analysis and Hit Confirmation

Data Analysis:

- **Normalization:** Calculate the percent inhibition for each test compound using the following formula: $\% \text{ Inhibition} = 100 * (1 - (\text{Abs_compound} - \text{Abs_positive_control}) / (\text{Abs_negative_control} - \text{Abs_positive_control}))$
- **Hit Identification:** Identify "hits" as compounds that exhibit an inhibition level above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Hit Confirmation and Prioritization:

- **Re-testing:** Re-test primary hits from the original screening plates to confirm their activity.
- **Dose-Response Curves:** Test confirmed hits in a serial dilution format (e.g., 8-10 concentrations) to determine their potency (IC_{50} value).^[13]

- **Orthogonal Assays:** Use a different assay method (e.g., LC/MS-based assay to directly measure EPSP formation) to rule out compounds that interfere with the malachite green detection system.[\[14\]](#)
- **Mechanism of Action Studies:** For promising hits, perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) with respect to the substrates PEP and S3P.[\[13\]](#)

Data Presentation

Quantitative data should be organized into clear tables for easy interpretation and comparison.

Table 1: HTS Assay Plate Layout Example

Wells	Content	Purpose
Column 1	DMSO	Negative Control (0% Inhibition)
Column 2	Glyphosate (e.g., 1 mM)	Positive Control (100% Inhibition)

| Columns 3-24 | Test Compounds | Primary Screening |

Table 2: Summary of HTS Results

Parameter	Value
Total Compounds Screened	100,000
Hit Threshold	>50% Inhibition
Primary Hit Rate	0.5%
Number of Primary Hits	500
Confirmed Hits (from re-testing)	350

| Confirmed Hit Rate | 0.35% |

Table 3: Potency of Confirmed Hits

Compound ID	IC50 (μM)	Hill Slope	Max Inhibition (%)
Hit-001	5.2	1.1	98
Hit-002	12.8	0.9	95
Hit-003	25.1	1.0	92

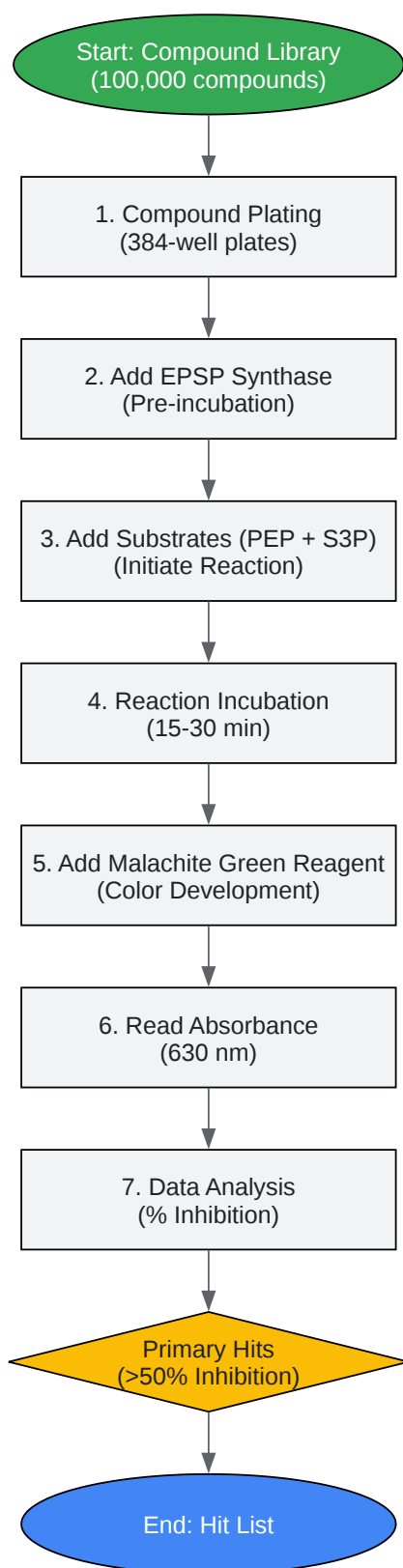
| Glyphosate | 1.5 | 1.2 | 100 |

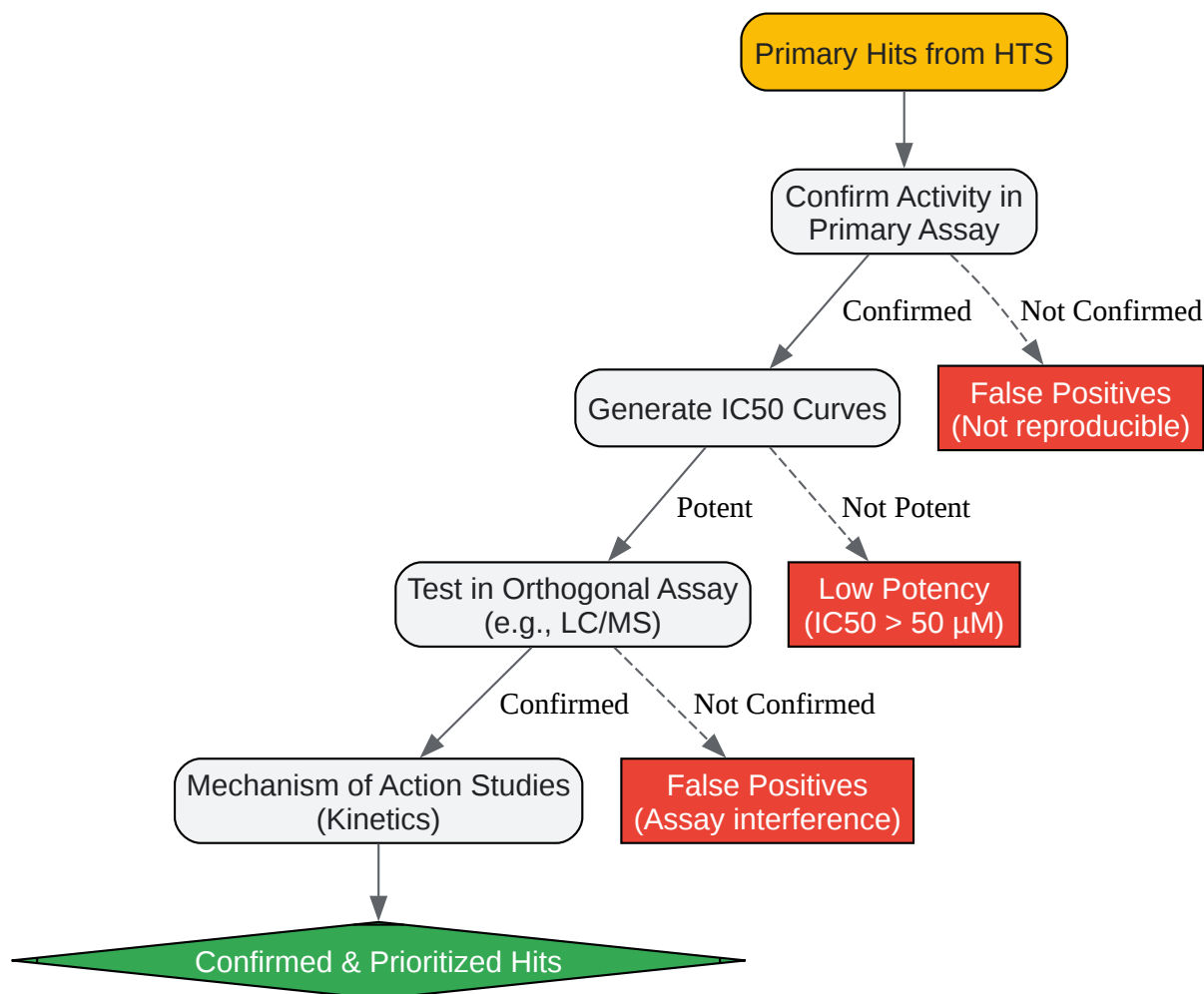
Visualizations

Shikimate Pathway and EPSP Synthase

Caption: Role of EPSP synthase in the shikimate pathway and its inhibition.

HTS Experimental Workflow





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